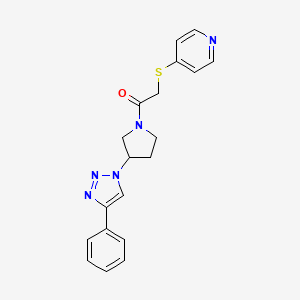

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-2-pyridin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-19(14-26-17-6-9-20-10-7-17)23-11-8-16(12-23)24-13-18(21-22-24)15-4-2-1-3-5-15/h1-7,9-10,13,16H,8,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLKHZVGFLKTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone is a triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of triazole derivatives, including the target compound, are often linked to their ability to interact with various biological targets. The following sections detail specific activities observed in recent studies.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, the compound has been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Thymidylate Synthase | 0.5 | |

| 4-(3-phenyl-1H-triazol-5-yl)pyridine | HDAC | 0.8 | |

| 4-Amino-triazole derivative | Topoisomerase II | 0.6 |

The mechanism of action often involves the disruption of cancer cell cycle progression and induction of apoptosis.

Anti-inflammatory Activity

Triazole compounds have also been recognized for their anti-inflammatory properties. The target compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.

Table 2: Anti-inflammatory Activity of Triazole Derivatives

The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, triazole derivatives have demonstrated antimicrobial properties against various pathogens. The target compound's efficacy against bacterial strains has been documented.

Table 3: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32 | |

| Triazole derivative | S. aureus | 16 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

-

Case Study on Anticancer Effects :

A study conducted by researchers at Aalto University demonstrated that triazole derivatives significantly reduced tumor growth in xenograft models by targeting multiple pathways involved in cancer progression . -

Case Study on Anti-inflammatory Properties :

Research published in ACS Omega reported that a series of triazole compounds exhibited potent anti-inflammatory effects in murine models, leading to decreased edema and inflammation markers .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-containing ethanone derivatives. Below is a comparative analysis of its structural features against related molecules:

Table 1: Structural Comparison of 1,2,3-Triazole-Ethanone Derivatives

Key Observations:

- The pyridin-4-ylthio group offers polarizability and hydrogen-bonding capacity, contrasting with the hydrophobic isopropylthio group in .

- Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability but may suffer from reduced solubility compared to the sulfur-containing target compound.

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological and Physicochemical Properties

Key Insights:

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone, and what critical parameters influence yield?

Methodological Answer:

- Key Steps :

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

- Pyrrolidine Functionalization : Nucleophilic substitution or coupling reactions to introduce the pyrrolidine-triazole moiety.

- Thioether Formation : Reaction of pyridine-4-thiol with α-bromoethanone derivatives under basic conditions.

- Critical Parameters :

- Catalyst Loading : Excess Cu(I) can lead to side reactions; optimal loading (e.g., 5 mol% CuSO₄·5H₂O) improves triazole yield .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for thioether formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol) is critical for isolating pure product .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is recommended for refinement?

Methodological Answer:

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- FTIR :

- ¹H/¹³C NMR :

- Mass Spectrometry :

- ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of pyridinylthio group) .

Q. What safety protocols are required when handling intermediates like pyridine-4-thiol during synthesis?

Methodological Answer:

Q. How are crystallographic data (e.g., unit cell parameters) validated to ensure structural accuracy?

Methodological Answer:

- Internal Consistency : Cross-check unit cell dimensions (a, b, c, β) against similar triazole-containing compounds (e.g., monoclinic P21/c space group common for analogs) .

- R-Factors : Aim for R1 < 0.05 and wR2 < 0.15 for high-resolution data .

- PLATON Checks : Validate void analysis and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Methodological Answer:

Q. How should contradictory NMR data (e.g., unexpected splitting in pyridinyl signals) be resolved?

Methodological Answer:

- Dynamic Effects : Check for restricted rotation in the thioether linkage (variable-temperature NMR to observe coalescence) .

- Impurity Analysis : Compare with HPLC-MS to rule out regioisomers or unreacted intermediates .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What experimental design principles ensure reproducibility in biological activity studies (if applicable)?

Methodological Answer:

- Blind Trials : Use randomized block designs with split-split plots to account for batch variability (e.g., rootstock/trellis system analogies in pharmacological studies) .

- Controls : Include positive (e.g., known kinase inhibitors) and negative (DMSO vehicle) controls.

- Statistical Power : Calculate sample size (n ≥ 4 replicates) using ANOVA for significance (p < 0.05) .

Q. How can researchers address instability of the triazole-pyrrolidine intermediate during storage?

Methodological Answer:

Q. What advanced methods validate electronic properties (e.g., charge distribution) for computational docking studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.